1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide
Description
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006356-38-2) is a pyrazole-based sulfonohydrazide derivative characterized by an ethyl group at the 1-position, a methyl group at the 3-position, and a sulfonohydrazide (-SO₂-NH-NH₂) moiety at the 4-position of the pyrazole ring . This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. Pyrazole derivatives are frequently studied for their bioactivity, including anti-inflammatory, antimicrobial, and antipyretic properties, as seen in structurally related compounds .
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-3-10-4-6(5(2)8-10)13(11,12)9-7/h4,9H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSNAZMMHHSPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound .
Chemical Reactions Analysis
Scientific Research Applications
1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial effects . The compound’s anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide to related pyrazole derivatives are summarized below, with key differences highlighted:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents (Pyrazole Ring) | Key Functional Group | Similarity Score* | Potential Applications |
|---|---|---|---|---|---|
| This compound | 1006356-38-2 | 1-Ethyl, 3-methyl, 4-sulfonohydrazide | Sulfonohydrazide (-SO₂-NH-NH₂) | 0.83 (reference) | Antimicrobial, enzyme inhibition |
| 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide | 1006328-52-4 | 1,3-Dimethyl, 4-sulfonohydrazide | Sulfonohydrazide | 0.90 | Intermediate for drug synthesis |
| 1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide | 1006327-16-7 | 1,5-Dimethyl, 4-sulfonohydrazide | Sulfonohydrazide | 0.94 | Agrochemicals, coordination chemistry |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | 68844-77-9 | 1-Ethyl, 3-methyl, 5-carbohydrazide | Carbohydrazide (-CONH-NH₂) | N/A | Antifungal, antitumor agents |
*Similarity scores based on structural alignment ().
Key Comparisons:
Functional Group Variations: Sulfonohydrazide vs. Carbohydrazide: The sulfonohydrazide group in the target compound is more polar and acidic than carbohydrazide derivatives (e.g., 68844-77-9), which may enhance interactions with biological targets like enzymes or receptors . Positional Isomerism: The 4-sulfonohydrazide substituent (target compound) vs.
Substituent Effects: Ethyl vs. 1,5-Dimethyl vs. 1-Ethyl-3-methyl: The 1,5-dimethyl substitution (1006327-16-7) reduces steric hindrance at the 3-position, possibly enhancing synthetic accessibility for coordination complexes .
Biological Activity: Compounds with sulfonohydrazide groups (e.g., target compound) are often explored as enzyme inhibitors or antimicrobials due to their ability to form stable hydrogen bonds with active sites . In contrast, carbohydrazide derivatives (e.g., 68844-77-9) are frequently associated with antitumor activity, as seen in related benzimidazole-pyrazole hybrids .
Synthetic Accessibility: Pyrazole sulfonohydrazides are typically synthesized via hydrazine reactions with sulfonyl chlorides or through multi-step protocols involving enones and phenylhydrazines, as described for structurally analogous bromopyrazoles () . Carboxylic hydrazides (e.g., 68844-77-9) are often derived from ester intermediates, requiring milder conditions compared to sulfonohydrazides .
Research Findings and Implications
- Thermal and Chemical Stability: The sulfonohydrazide group may confer higher thermal stability compared to esters or amides, as inferred from elemental analysis data of brominated pyrazoles () .
Biological Activity
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring and a sulfonohydrazide functional group, which contribute to its reactivity and biological activity. Its structure allows for various modifications, making it a versatile scaffold for further chemical exploration.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .
Anticancer Properties
The compound has also shown promising anticancer activity. It acts by inhibiting key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway. In one study, compounds derived from pyrazole structures exhibited IC50 values indicating effective inhibition of cancer cell growth, suggesting that this compound could serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies have reported reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in models of inflammation when treated with pyrazole derivatives, indicating potential use in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonyl and hydrazine moieties are crucial for its reactivity, allowing it to inhibit enzymes involved in microbial growth and cancer progression. Furthermore, the compound may induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. It exhibited superior activity against E. coli with an MIC of 32 µg/mL compared to ampicillin (MIC = 64 µg/mL) and showed comparable efficacy to ciprofloxacin .
Case Study 2: Anticancer Activity
A study evaluating the anticancer potential of various pyrazole derivatives found that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, significantly lower than that of the control drug doxorubicin (IC50 = 25 µM) .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 32 µg/mL | 15 µM | Significant reduction in TNF-α |
| 1-Methyl-3-(4-methylphenyl)-pyrazole | 64 µg/mL | 20 µM | Moderate |
| Pyrazole Derivative X | 40 µg/mL | Not evaluated | Low |
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, considering yield and purity?
- Methodological Answer : The synthesis of pyrazole sulfonohydrazides typically involves hydrazine derivatives reacting with pre-functionalized pyrazole intermediates. For example:
- Cyclocondensation : Ethyl acetoacetate can react with substituted hydrazines (e.g., phenylhydrazine) under acidic reflux conditions (HOAc, HCl) to form pyrazole cores, followed by sulfonation and hydrazide functionalization .
- Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times (e.g., 4 hours vs. traditional 16-hour reflux) for pyrazole derivatives, improving yields (77–89%) and purity by minimizing side reactions .
- Hydrazine·HCl Reactions : Hydrazine hydrochlorides (e.g., 4-fluorophenylhydrazine·HCl) are key reagents for introducing the hydrazide moiety; reactions under reflux with LiOH in dioxane yield sulfonohydrazides .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and N–H bends near 1600 cm⁻¹) .
- ¹H/¹³C NMR : To resolve substituent positions on the pyrazole ring (e.g., ethyl and methyl groups at δ 1.2–1.5 ppm and δ 2.3–2.5 ppm, respectively) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S percentages .
Advanced Research Questions
Q. How can computational methods enhance the synthesis design of pyrazole sulfonohydrazide derivatives?
- Methodological Answer : Computational tools like quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict intermediates:
- Reaction Path Search : Quantum mechanics identifies low-energy transition states, reducing trial-and-error experimentation (e.g., predicting regioselectivity in cyclocondensation) .
- Solvent/Catalyst Screening : Molecular dynamics simulations model solvent effects (e.g., dioxane vs. ethanol polarity) and catalyst interactions to improve yields .
- Machine Learning (ML) : ML algorithms trained on spectral databases accelerate structural validation by matching experimental IR/NMR data to predicted spectra .
Q. How do substituent variations on the pyrazole ring influence the compound’s physicochemical properties?
- Methodological Answer : Substituents alter electronic, steric, and solubility profiles:
- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups at position 5 increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Hydrophobic Substituents : Methyl or ethyl groups improve lipid solubility, critical for bioavailability in pharmacological studies .
- Steric Effects : Bulky groups (e.g., phenyl at position 1) may hinder sulfonation efficiency but stabilize the hydrazide moiety against hydrolysis .
Q. What methodological approaches resolve contradictions between computational predictions and experimental results in sulfonohydrazide reactivity studies?
- Methodological Answer : Discrepancies arise from incomplete solvent/catalyst models or unaccounted side reactions. Strategies include:
- Hybrid QM/MM Calculations : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .
- In Situ Monitoring : Real-time techniques like Raman spectroscopy track intermediate formation during reflux .
- Retrosynthetic Analysis : Re-evaluate reaction pathways using failed experimental data to refine computational parameters .
Q. What are the key considerations in designing bioactivity assays for pyrazole sulfonohydrazides, particularly in neurological or anti-inflammatory contexts?
- Methodological Answer : Assay design must balance specificity and physiological relevance:
- Target Selection : Prioritize enzymes like cyclooxygenase (COX) for anti-inflammatory studies or GABA receptors for neurological activity, based on structural analogs .
- Dose-Response Curves : Use MES (maximal electroshock) or pentylenetetrazol models for anticonvulsant screening at 30–100 mg/kg doses .
- Ulcerogenicity Testing : Co-administer compounds with 1% carboxymethyl cellulose to assess gastrointestinal toxicity in rodent models .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the metabolic stability of pyrazole sulfonohydrazides?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., liver microsome sources or incubation times). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
